5-(4-Chloro-2-nitrophenyl)furan-2-carbonitrile
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Overview
Description
5-(4-Chloro-2-nitrophenyl)furan-2-carbonitrile is a chemical compound with the molecular formula C11H5ClN2O3 and a molecular weight of 248.627 g/mol . It is characterized by the presence of a furan ring substituted with a 4-chloro-2-nitrophenyl group and a cyano group at the 2-position of the furan ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 5-(4-Chloro-2-nitrophenyl)furan-2-carbonitrile typically involves the reaction of 4-chloro-2-nitrobenzaldehyde with furan-2-carbonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-(4-Chloro-2-nitrophenyl)furan-2-carbonitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-Chloro-2-nitrophenyl)furan-2-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-nitrophenyl)furan-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity . The furan ring provides a stable scaffold for these interactions, contributing to the compound’s overall mechanism of action.
Comparison with Similar Compounds
5-(4-Chloro-2-nitrophenyl)furan-2-carbonitrile can be compared with other similar compounds, such as:
5-(4-Nitrophenyl)furan-2-carbonitrile: Lacks the chloro group, which may affect its reactivity and biological activity.
5-(4-Bromo-2-nitrophenyl)furan-2-carbonitrile: Contains a bromo group instead of a chloro group, which can influence its chemical properties and reactions.
5-(3-Nitrophenyl)furan-2-carbonitrile: The nitro group is positioned differently, potentially altering its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-(4-chloro-2-nitrophenyl)furan-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClN2O3/c12-7-1-3-9(10(5-7)14(15)16)11-4-2-8(6-13)17-11/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFRRLAMARNHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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